Acide 2,6-diamino-5-hydroxyhexanoïque chlorhydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

DL-5-Hydroxylysine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a marker for radical-induced protein oxidation.

Biology: Studied for its role in amino acid metabolism and protein synthesis.

Medicine: Investigated for its potential in understanding metabolic pathways and disease mechanisms.

Industry: Utilized in the synthesis of peptides and other complex molecules .

Mécanisme D'action

Target of Action

DL-5-Hydroxylysine hydrochloride is a racemic mixture of D- and L- enantiomers of 5-hydroxylysine . It may be used as potential target markers for radical-induced protein oxidation .

Mode of Action

It is known to be a constituent of collagen , suggesting that it may play a role in the formation and stabilization of collagen structures.

Biochemical Pathways

Given its role as a constituent of collagen , it may be involved in the biosynthesis and cross-linking of collagen fibers, which are crucial for the structural integrity of various tissues.

Result of Action

Given its role as a constituent of collagen , it may contribute to the structural integrity of various tissues.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de DL-5-hydroxylysine peut être synthétisé par différentes voies chimiques. Une méthode courante implique l'hydroxylation de la lysine. La réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour garantir que l'hydroxylation se produit à la position souhaitée sur la molécule de lysine .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de DL-5-hydroxylysine implique une synthèse chimique à grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de DL-5-hydroxylysine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Diverses réactions de substitution peuvent se produire, où les groupes fonctionnels sur la molécule sont remplacés par d'autres groupes

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxy, tandis que la réduction peut produire des dérivés amine .

Applications de la recherche scientifique

Le chlorhydrate de DL-5-hydroxylysine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme marqueur pour l'oxydation des protéines induite par les radicaux.

Biologie : Etudié pour son rôle dans le métabolisme des acides aminés et la synthèse des protéines.

Médecine : Enquête sur son potentiel dans la compréhension des voies métaboliques et des mécanismes des maladies.

Industrie : Utilisé dans la synthèse de peptides et d'autres molécules complexes .

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de DL-5-hydroxylysine implique son rôle de marqueur de l'oxydation des protéines. Il interagit avec des cibles moléculaires et des voies spécifiques impliquées dans le métabolisme des acides aminés. Le groupe hydroxyle du composé joue un rôle crucial dans sa réactivité et son interaction avec d'autres molécules .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de L-lysine : Un autre dérivé de la lysine utilisé dans diverses applications biochimiques.

Chlorhydrate d'acide 5-aminolévulinique : Un composé présentant des caractéristiques structurelles et des applications similaires dans la synthèse des peptides

Unicité

Le chlorhydrate de DL-5-hydroxylysine est unique en raison de son motif d'hydroxylation spécifique, qui en fait un marqueur précieux pour étudier l'oxydation des protéines induite par les radicaux. Son mélange racémique d'énantiomères D- et L- ajoute également à ses propriétés distinctes par rapport aux autres dérivés de la lysine .

Activité Biologique

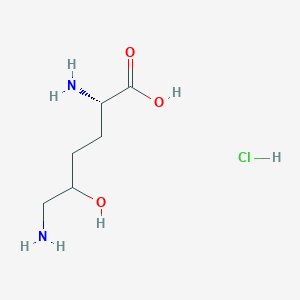

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride (also known as hydroxylysine) is a non-standard amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes two amino groups and a hydroxyl group on a hexanoic chain, making it a versatile building block in biochemical applications. Its molecular formula is C₆H₁₅ClN₂O₃, with a molecular weight of approximately 198.65 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Collagen Structure Stabilization

One of the primary biological roles of 2,6-diamino-5-hydroxyhexanoic acid hydrochloride is its involvement in collagen synthesis. The hydroxyl group in this compound forms hydrogen bonds with other components of collagen fibers, contributing to the cross-linking and stabilization of the collagen network. This cross-linking is crucial for the strength and functionality of connective tissues, making this compound essential for maintaining structural integrity in various tissues .

Inhibition of Enzymatic Activity

Recent studies have identified 2,6-diamino-5-hydroxyhexanoic acid hydrochloride as an inhibitor of glutamine synthetase (GS), an enzyme critical for nitrogen metabolism. In virtual screening assays, this compound exhibited an IC50 value of 610 ± 15 µM, indicating its potential as a therapeutic agent against diseases like tuberculosis . The inhibition mechanism involves binding to the amino acid site of GS, which is conserved across different species .

Interaction with Other Biomolecules

This compound has also shown interactions with various enzymes and metabolic pathways. For instance, it participates in the biosynthesis of essential amino acids and acts as an intermediate in several metabolic pathways. Its role as a precursor for synthesizing pharmaceuticals further highlights its importance in medicinal chemistry.

Case Studies

- Antimycobacterial Activity : A study demonstrated that 2,6-diamino-5-hydroxyhexanoic acid hydrochloride could inhibit the growth of Mycobacterium tuberculosis through its action on GS. The study emphasized the need for further research into its structural analogs to enhance potency against bacterial infections .

- Collagen Biosynthesis : Research has shown that hydroxylysine is the second most common amino acid found in collagen after hydroxyproline. Its biosynthesis occurs via lysyl hydroxylase in the endoplasmic reticulum, highlighting its critical role in connective tissue formation .

- Metabolomic Studies : Metabolomic analyses have identified this compound in human blood, although it is not naturally occurring but rather a result of exposure to its derivatives. This finding places it within the context of the human exposome, linking environmental factors to health outcomes .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to 2,6-diamino-5-hydroxyhexanoic acid hydrochloride:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2,6-Diamino-5-hydroxyhexanoic acid | C₆H₁₅ClN₂O₃ | Contains two amino groups and one hydroxyl group | Inhibits glutamine synthetase; stabilizes collagen |

| 5-Hydroxylysine | C₆H₁₄N₂O₃ | Lacks additional amino group | Important for collagen structure |

| L-Lysine | C₆H₁₄N₂O₂ | Standard amino acid without hydroxyl group | Essential amino acid; involved in protein synthesis |

| Nε-Acetyl-Lysine | C₈H₁₅N₂O₂ | Acetylated form of lysine | Modulates gene expression through acetylation |

Future Directions

Research on 2,6-diamino-5-hydroxyhexanoic acid hydrochloride continues to explore its potential applications in medicine and biotechnology. Future studies may focus on:

- Developing more potent analogs for therapeutic use against infectious diseases.

- Investigating its role in metabolic disorders and tissue regeneration.

- Exploring its interactions with other biomolecules to understand its full biological significance.

Propriétés

IUPAC Name |

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVOTKVFFAZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884582 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13204-98-3 | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13204-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13204-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, 5-hydroxy-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.